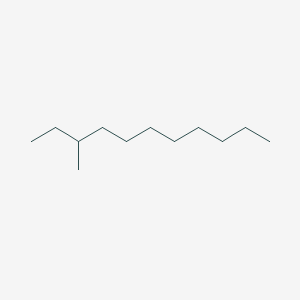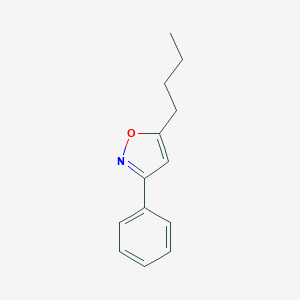
5-Butyl-3-phenyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-3-phenyl-1,2-oxazole (BPO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPO is a derivative of oxazole, a five-membered aromatic heterocycle that contains one oxygen and one nitrogen atom. The compound is known for its unique structural features and has been studied extensively for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-Butyl-3-phenyl-1,2-oxazole is not well understood, but it is believed to involve the interaction of the compound with specific cellular targets. 5-Butyl-3-phenyl-1,2-oxazole has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-Butyl-3-phenyl-1,2-oxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
5-Butyl-3-phenyl-1,2-oxazole has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. 5-Butyl-3-phenyl-1,2-oxazole has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
5-Butyl-3-phenyl-1,2-oxazole has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize using standard organic chemistry techniques, and it exhibits a wide range of biological and pharmacological activities. However, 5-Butyl-3-phenyl-1,2-oxazole also has several limitations. The compound is relatively unstable and can degrade over time, making it difficult to work with in certain experimental settings. Additionally, 5-Butyl-3-phenyl-1,2-oxazole has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for research on 5-Butyl-3-phenyl-1,2-oxazole. One area of interest is the development of new synthetic methods for the compound that are more efficient and scalable. Another area of interest is the investigation of 5-Butyl-3-phenyl-1,2-oxazole's potential as a fluorescent probe for detecting metal ions. Additionally, further research is needed to better understand the mechanism of action of 5-Butyl-3-phenyl-1,2-oxazole and its potential applications in treating inflammatory and cancerous diseases. Finally, more studies are needed to investigate the pharmacokinetic properties of 5-Butyl-3-phenyl-1,2-oxazole and its potential for use in drug development.
Synthesemethoden
5-Butyl-3-phenyl-1,2-oxazole can be synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a thiocarbonyl compound, and a primary amine. The Knorr reaction involves the cyclization of a β-ketoamide with a primary amine in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
5-Butyl-3-phenyl-1,2-oxazole has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. 5-Butyl-3-phenyl-1,2-oxazole has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
Eigenschaften
CAS-Nummer |
1017-10-3 |
|---|---|
Produktname |
5-Butyl-3-phenyl-1,2-oxazole |
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
5-butyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C13H15NO/c1-2-3-9-12-10-13(14-15-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
InChI-Schlüssel |
GRPJGWORVDJSRE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=NO1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCC1=CC(=NO1)C2=CC=CC=C2 |
Synonyme |
5-Butyl-3-phenylisoxazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



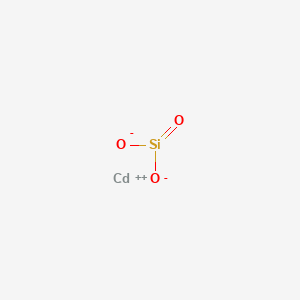
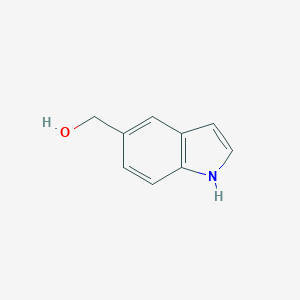
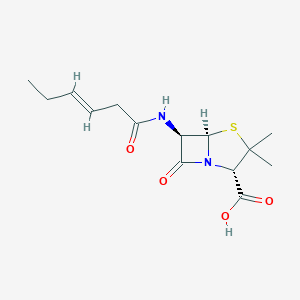
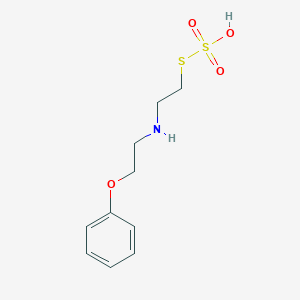
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
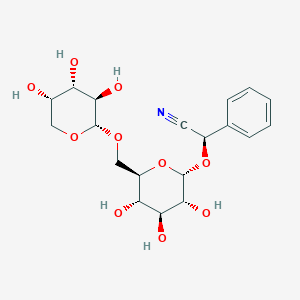
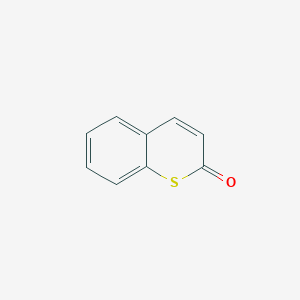
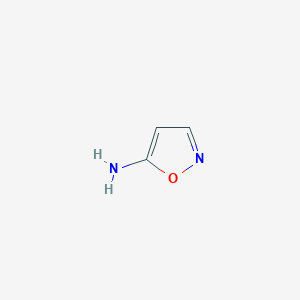
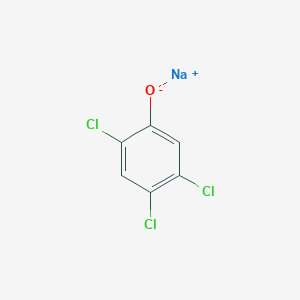
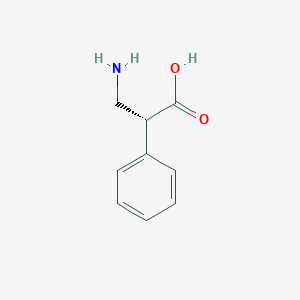
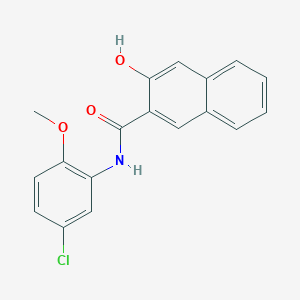
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)
